molecular formula C15H19N3O3S B11051312 Acetamide, N-[1-[(1,3-benzodioxol-5-ylamino)carbonothioyl]-3-piperidinyl]-

Acetamide, N-[1-[(1,3-benzodioxol-5-ylamino)carbonothioyl]-3-piperidinyl]-

Cat. No. B11051312
M. Wt: 321.4 g/mol
InChI Key: FBJUOMRHXSIUAJ-UHFFFAOYSA-N
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Description

Acetamide, N-[1-[(1,3-benzodioxol-5-ylamino)carbonothioyl]-3-piperidinyl]-: is a complex organic compound that features a 1,3-benzodioxole moiety, a piperidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[1-[(1,3-benzodioxol-5-ylamino)carbonothioyl]-3-piperidinyl]- typically involves multi-step organic reactions. One common approach is the coupling of 1,3-benzodioxole derivatives with piperidine derivatives under controlled conditions. The reaction often employs catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-[1-[(1,3-benzodioxol-5-ylamino)carbonothioyl]-3-piperidinyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with unique properties.

Biology: In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine: In medicinal chemistry, Acetamide, N-[1-[(1,3-benzodioxol-5-ylamino)carbonothioyl]-3-piperidinyl]- is explored for its potential therapeutic applications. It may be evaluated for its efficacy and safety as a drug candidate for various diseases.

Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, with specific properties. Its unique structure may impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of Acetamide, N-[1-[(1,3-benzodioxol-5-ylamino)carbonothioyl]-3-piperidinyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds:

  • Acetamide, N-[(1,3-benzodioxol-5-ylamino)carbonyl]-2-chloro-
  • Acetamide, N-(1,3-benzodioxol-5-ylmethyl)-2-[[[2-(2-chlorophenyl)-5-methyl-4-oxazolyl]methyl]sulfinyl]-

Comparison: Compared to similar compounds, Acetamide, N-[1-[(1,3-benzodioxol-5-ylamino)carbonothioyl]-3-piperidinyl]- may exhibit unique properties due to the presence of the piperidine ring and the specific arrangement of functional groups

properties

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

N-[1-(1,3-benzodioxol-5-ylcarbamothioyl)piperidin-3-yl]acetamide

InChI

InChI=1S/C15H19N3O3S/c1-10(19)16-12-3-2-6-18(8-12)15(22)17-11-4-5-13-14(7-11)21-9-20-13/h4-5,7,12H,2-3,6,8-9H2,1H3,(H,16,19)(H,17,22)

InChI Key

FBJUOMRHXSIUAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCCN(C1)C(=S)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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